4-Nitro-N-(2-oxooxolan-3-yl)benzamide 4-Nitro-N-(2-oxooxolan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 61315-65-9
VCID: VC19534461
InChI: InChI=1S/C11H10N2O5/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14)
SMILES:
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol

4-Nitro-N-(2-oxooxolan-3-yl)benzamide

CAS No.: 61315-65-9

Cat. No.: VC19534461

Molecular Formula: C11H10N2O5

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-N-(2-oxooxolan-3-yl)benzamide - 61315-65-9

Specification

CAS No. 61315-65-9
Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
IUPAC Name 4-nitro-N-(2-oxooxolan-3-yl)benzamide
Standard InChI InChI=1S/C11H10N2O5/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14)
Standard InChI Key GGNZIBXBUSHVAT-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 4-nitro-NN-(2-oxooxolan-3-yl)benzamide involves multi-step protocols, often leveraging amidation and cyclization reactions. A representative approach includes:

  • Formation of the Oxolane Intermediate: Starting from DL\text{DL}-homoserine lactone, protection of the amine group with a tert-butoxycarbonyl (Boc)* moiety is followed by oxidation to introduce the ketone functionality .

  • Nitrobenzoyl Chloride Preparation: 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the corresponding acyl chloride, as demonstrated in analogous amide syntheses .

  • Amide Coupling: The Boc-protected oxolane amine is deprotected and reacted with 4-nitrobenzoyl chloride under basic conditions (e.g., Et3N\text{Et}_3\text{N} or DIPEA\text{DIPEA}) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

For example, in a similar synthesis of NN-(pyridin-2-ylmethyl)acetamide derivatives, acyl chlorides were coupled to amines using 1-[bis(dimethylamino)methylene]-1HH-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent, yielding imides in >90% efficiency .

Optimization Challenges

Key challenges include controlling stereochemistry at the oxolane ring’s 3-position and minimizing side reactions such as over-acylation. In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous amidation steps required precise stoichiometry of acyl chlorides (1.3–1.5 equiv.) and bases like DIPEA\text{DIPEA} to suppress racemization . Purification via silica gel chromatography (10–100% ethyl acetate in hexane) is typically employed to isolate the target compound .

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of related compounds, such as NN-(2-oxotetrahydrofuran-3-yl)benzamide, shows distinct signals for the oxolane ring protons (δ 1.68–1.72 ppm for methylene groups) and aromatic protons (δ 7.74–8.30 ppm for nitrobenzamide) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 250.059 [M+H]+^+, consistent with the molecular formula C11H10N2O5\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{5} .

Thermodynamic and Solubility Data

While experimental melting and boiling points are unreported, the compound’s LogP (1.55) suggests moderate solubility in organic solvents like DCM and ethyl acetate . The polar surface area (101.22 Ų) indicates potential hydrogen-bonding capacity, aligning with its predicted bioavailability in drug discovery contexts .

Analytical Characterization

Ultra-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UPLC-QE-Orbitrap-MS) has been employed for analyzing complex amide mixtures, as demonstrated in studies of traditional Chinese medicine decoctions . For 4-nitro-NN-(2-oxooxolan-3-yl)benzamide, this technique could resolve isomeric impurities and quantify degradation products.

Stability and Reactivity

The nitro group confers susceptibility to reduction under acidic or reductive conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}), while the oxolane ring may undergo ring-opening hydrolysis in aqueous alkaline media . Stability studies of analogous compounds under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when stored in inert atmospheres .

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